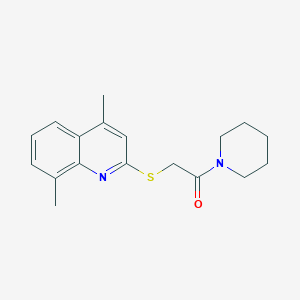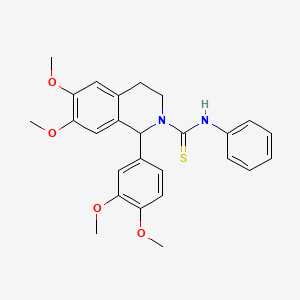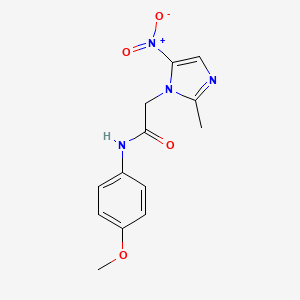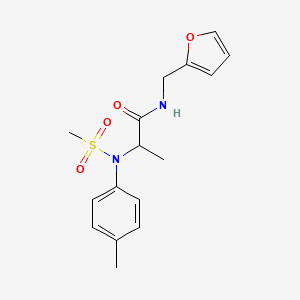![molecular formula C12H9F6NO B4165661 N-[3,5-bis(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B4165661.png)
N-[3,5-bis(trifluoromethyl)phenyl]cyclopropanecarboxamide
Vue d'ensemble
Description
N-[3,5-bis(trifluoromethyl)phenyl]cyclopropanecarboxamide is a chemical compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a cyclopropanecarboxamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]cyclopropanecarboxamide typically involves the reaction of 3,5-bis(trifluoromethyl)phenylamine with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
N-[3,5-bis(trifluoromethyl)phenyl]cyclopropanecarboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form stable complexes with target proteins, contributes to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethylphenyl motif and is used extensively in promoting organic transformations.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Known for its use in chemical derivatization and preparation of zwitterionic salts.
Uniqueness
N-[3,5-bis(trifluoromethyl)phenyl]cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts additional strain and reactivity to the molecule. This structural feature distinguishes it from other trifluoromethyl-substituted compounds and enhances its utility in various chemical and biological applications .
Propriétés
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F6NO/c13-11(14,15)7-3-8(12(16,17)18)5-9(4-7)19-10(20)6-1-2-6/h3-6H,1-2H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAOUCDOWWYHMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-methoxyethyl)amino]-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide](/img/structure/B4165585.png)

![4-({[3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B4165589.png)
![N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-5-(2,4-dichlorophenyl)furan-2-carboxamide](/img/structure/B4165596.png)

![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4165607.png)
amine hydrochloride](/img/structure/B4165627.png)
![2-[(4-Fluoro-2-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B4165628.png)

![N-[4-(allyloxy)phenyl]-N'-(3-pyridinylmethyl)ethanediamide](/img/structure/B4165660.png)
![N-[2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B4165668.png)
![ETHYL 4-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETYL}PIPERAZINE-1-CARBOXYLATE](/img/structure/B4165685.png)

![N-({2-[4-(isobutyrylamino)benzoyl]hydrazino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4165694.png)
